![molecular formula C18H14N4 B14913382 5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused with a pyrimidine ring, with phenyl and p-tolyl substituents at the 7 and 5 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can lead to the formation of triazolopyrimidines . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core through a tandem reaction mechanism .
Industrial Production Methods
Industrial production of 7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and eco-friendly catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as tyrosyl DNA phosphodiesterase and lysine-specific histone demethylase . These interactions can lead to the modulation of cellular processes, including DNA repair and gene expression, which contribute to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with diverse pharmacological properties.
Uniqueness
7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents (phenyl and p-tolyl groups) that confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H14N4 |
|---|---|
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14N4/c1-13-7-9-14(10-8-13)16-11-17(15-5-3-2-4-6-15)22-18(21-16)19-12-20-22/h2-12H,1H3 |
Clave InChI |
CGYPXCCYAQWOTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



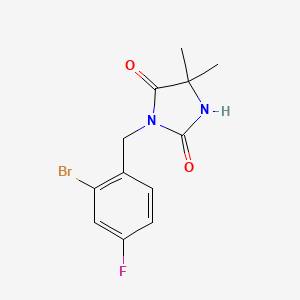

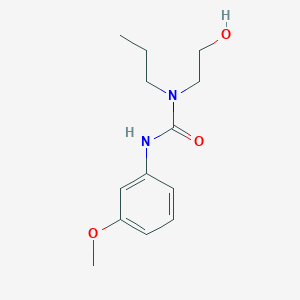
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
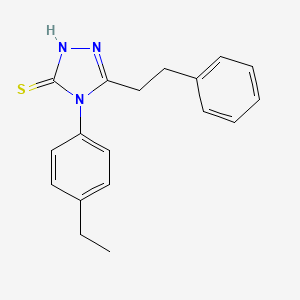

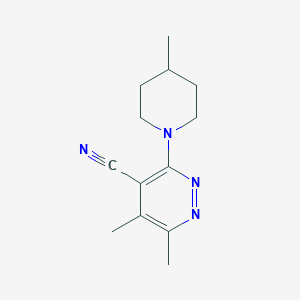
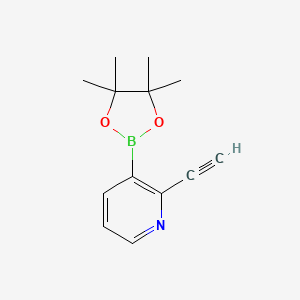


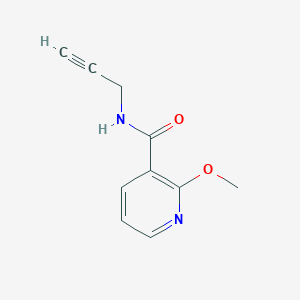
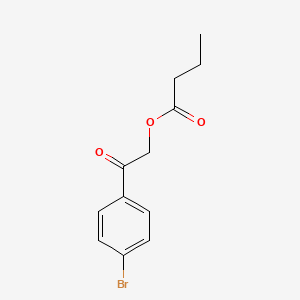
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
